Viniferol D
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Overview
Description
Viniferol D is a high-purity natural product with a molecular formula of C42H32O9 and a molecular weight of 680.7 g/mol . It is a type of phenol and is found in the stems of Vitis vinifera . It is a powder in its physical form .
Physical And Chemical Properties Analysis
This compound is a powder in its physical form . It has a molecular weight of 680.7 g/mol . The solubility of this compound is not specified .Scientific Research Applications
Biological and Therapeutic Effects
Viniferol D, a compound related to resveratrol and part of the viniferin family, has been extensively studied for its biological effects and potential therapeutic applications. Here are some key findings:
Cancer Chemoprevention and Therapy : this compound, similar to resveratrol, has been investigated for its cancer chemopreventive properties. It is known to suppress cellular proliferation, promote cellular differentiation, and induce apoptotic cell death, which are essential mechanisms in preventing and potentially treating cancer (Pervaiz, 2003).
Cardioprotective Effects : The cardioprotective effects of this compound, akin to those of resveratrol, have been noted in several studies. These effects include the modulation of lipid metabolism and platelet function, contributing to a reduced risk of cardiovascular diseases (Pervaiz, 2003).
Neuroprotective Activities : this compound exhibits neuroprotective activities, particularly in protecting neurons from oxidative stress-induced damage. This is crucial for the management and potential treatment of neurodegenerative diseases (Sergi et al., 2021).
Anti-Inflammatory and Analgesic Properties : Studies have shown that this compound has significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related conditions (Aouey et al., 2016).
Skin Health and Anti-Aging
This compound also plays a role in skin health and anti-aging:
Cutaneous Anti-Aging : Research suggests that this compound can slow down the skin aging process, improving skin density and echogenicity. This is significant in the field of dermatology and cosmetics for developing anti-aging therapies (Crișan et al., 2012).
Skin Protection and Healing : The compound has been observed to aid in skin protection and healing, particularly in the context of oxidative stress and tumor promotion, highlighting its potential in skin care products (Alam et al., 2002).
Other Potential Applications
This compound has other diverse applications being explored:
Diabetes Management : Its potential in managing diabetes mellitus has been highlighted, suggesting that it could be beneficial in regulating blood glucose levels and managing diabetic complications (Öztürk et al., 2017).
- ant Properties**: this compound has shown efficacy against bacteria and has strong antioxidant properties, making it a candidate for developing new antimicrobial and antioxidant agents (Sahidin et al., 2017).
- Stress Resistance in Cellular Models : The compound has demonstrated an ability to increase stress resistance properties in cellular models, which is relevant for research in cellular stress and aging (Duangjan et al., 2021).
Safety and Hazards
properties
IUPAC Name |
2-(3,5-dihydroxyphenyl)-3,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-35(22-13-26(46)15-27(47)14-22)40-34(20-3-9-24(44)10-4-20)36-29(16-28(48)17-30(36)49)37-39-32(18-31(50)38(33)41(39)40)51-42(37)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEHKEFWCRAFDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3C(C4=C(C=C(C=C4O)O)C5C(OC6=C5C3=C2C(=C6)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H32O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926773 |
Source
|
Record name | 4-(3,5-Dihydroxyphenyl)-3,5,10-tris(4-hydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-11-oxabenzo[5,6]cyclohepta[1,2,3,4-jkl]-as-indacene-2,6,8-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
130518-20-6 |
Source
|
Record name | Ampelopsin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130518206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3,5-Dihydroxyphenyl)-3,5,10-tris(4-hydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-11-oxabenzo[5,6]cyclohepta[1,2,3,4-jkl]-as-indacene-2,6,8-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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